molecular formula C16H17N3O3 B11701000 N-(4-(Dimethylamino)benzylidene)-2-methoxy-5-nitroaniline

N-(4-(Dimethylamino)benzylidene)-2-methoxy-5-nitroaniline

Cat. No.: B11701000
M. Wt: 299.32 g/mol
InChI Key: DCYPRFGGCZYRCI-UHFFFAOYSA-N
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Description

N-(4-(Dimethylamino)benzylidene)-2-methoxy-5-nitroaniline is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is known for its vibrant color and is often used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Dimethylamino)benzylidene)-2-methoxy-5-nitroaniline typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 2-methoxy-5-nitroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization from an appropriate solvent, such as ethanol .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for efficient production. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-(Dimethylamino)benzylidene)-2-methoxy-5-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(4-(Dimethylamino)benzylidene)-2-methoxy-5-nitroaniline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of N-(4-(Dimethylamino)benzylidene)-2-methoxy-5-nitroaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the dimethylamino and nitro groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(Dimethylamino)benzylidene)-2-methoxy-5-nitroaniline stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. The presence of both dimethylamino and nitro groups enhances its reactivity and makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

4-[(2-methoxy-5-nitrophenyl)iminomethyl]-N,N-dimethylaniline

InChI

InChI=1S/C16H17N3O3/c1-18(2)13-6-4-12(5-7-13)11-17-15-10-14(19(20)21)8-9-16(15)22-3/h4-11H,1-3H3

InChI Key

DCYPRFGGCZYRCI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])OC

Origin of Product

United States

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